3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one
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Overview
Description
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an oxadiazole ring, a fluorophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Benzyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the oxadiazole intermediate in the presence of a base like potassium carbonate (K2CO3).
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with a suitable fluorophenyl derivative under acidic or basic conditions, often using catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzyloxyphenyl or fluorophenyl groups using reagents like sodium hydride (NaH) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaH, K2CO3, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving oxidative stress and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyridazin-4(1H)-one
- **3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyridazin-4(1H)-one
- **3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyridazin-4(1H)-one
Uniqueness
The uniqueness of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O3/c26-19-7-4-8-20(15-19)30-14-13-22(31)23(28-30)25-27-24(29-33-25)18-9-11-21(12-10-18)32-16-17-5-2-1-3-6-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHOVYMQGJSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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